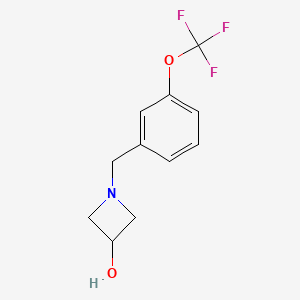

1-(3-(Trifluoromethoxy)benzyl)azetidin-3-ol

Description

1-(3-(Trifluoromethoxy)benzyl)azetidin-3-ol (CAS: 2097977-55-2) is an azetidine derivative featuring a 3-(trifluoromethoxy)benzyl substituent. The trifluoromethoxy (CF₃O) group on the benzyl moiety confers electron-withdrawing properties, improving metabolic stability and lipophilicity, which are advantageous in drug design, particularly for central nervous system (CNS) targets .

Properties

IUPAC Name |

1-[[3-(trifluoromethoxy)phenyl]methyl]azetidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NO2/c12-11(13,14)17-10-3-1-2-8(4-10)5-15-6-9(16)7-15/h1-4,9,16H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQGKDKYUWOWDDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC2=CC(=CC=C2)OC(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-(Trifluoromethoxy)benzyl)azetidin-3-ol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a trifluoromethoxy group, which is known to enhance biological activity by influencing electronic properties and lipophilicity. The azetidine ring structure contributes to its pharmacological potential.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including anticancer, antimicrobial, and antiviral effects. The presence of electron-withdrawing groups like trifluoromethoxy has been linked to increased potency in various assays.

Anticancer Activity

-

Cell Line Studies :

- Compounds structurally related to this compound have shown significant antiproliferative effects against several cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer). For instance, derivatives with fluorinated substituents demonstrated IC50 values under 5 μM against these cell lines, indicating potent anticancer activity .

-

Mechanism of Action :

- The mechanism often involves inducing apoptosis and cell cycle arrest. For example, studies have shown that certain azetidine derivatives can cause G2/M phase arrest in cancer cells, leading to decreased proliferation . Additionally, compounds with trifluoromethoxy groups have been noted for their ability to enhance cytotoxicity by altering cellular signaling pathways related to survival and apoptosis .

Data Tables

| Compound Name | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | <5 | Induces apoptosis, G2/M arrest |

| Related Compound A | A549 | <5 | Apoptosis induction |

| Related Compound B | HCT116 | <3 | Cell cycle arrest |

Case Studies

- Study on Anticancer Activity : A series of azetidine derivatives were synthesized and evaluated for their anticancer properties. Among them, compounds with trifluoromethoxy substituents consistently showed enhanced activity against MCF-7 cells compared to those without such groups. The study concluded that the introduction of electron-withdrawing groups significantly boosts antiproliferative effects .

- Mechanistic Insights : Another study focused on the cellular mechanisms involved when treating breast cancer cells with azetidine derivatives. It was observed that specific compounds could modulate the expression of key proteins involved in cell cycle regulation and apoptosis, providing insights into their therapeutic potential .

Scientific Research Applications

Anticancer Studies

- Mechanism of Action : Azetidine derivatives often exhibit their effects by interfering with cell cycle progression and inducing apoptosis in cancer cells. For instance, studies on related compounds have demonstrated their ability to induce G1 phase arrest in MCF-7 breast cancer cells, leading to reduced cell proliferation .

- Cell Line Testing : Research has indicated that compounds with similar structural motifs have shown significant antiproliferative activity against various cancer cell lines, including A549 (lung cancer), MCF7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer). In these studies, IC50 values were often reported below 5 μM, indicating potent activity .

Synthesis Methodologies

The synthesis of 1-(3-(Trifluoromethoxy)benzyl)azetidin-3-ol typically involves several key steps:

- Formation of Azetidine Core : The azetidine ring can be synthesized through cyclization reactions involving suitable precursors.

- Introduction of Trifluoromethoxy Group : This is often achieved via electrophilic aromatic substitution or other fluorination techniques that introduce the trifluoromethoxy moiety onto the benzyl ring.

- Final Functionalization : The final product can be obtained through various functionalization strategies that enhance its biological activity.

Case Studies and Research Findings

While specific case studies directly involving this compound are scarce, related compounds have been extensively studied:

| Compound | Target | IC50 Value | Mechanism |

|---|---|---|---|

| DDT26 | BRD4 | 0.237 μM | Inhibits cell migration and colony formation |

| 9b | MCF7 | <5 μM | Induces G1 phase arrest |

| JSF-2019 | M. tuberculosis | 150 nM | Releases NO- and inhibits InhA |

These case studies illustrate the potential of azetidine derivatives in therapeutic applications, particularly in oncology and infectious diseases.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key structural features, physicochemical properties, and biological implications of 1-(3-(Trifluoromethoxy)benzyl)azetidin-3-ol with related azetidin-3-ol derivatives:

Key Research Findings

Electronic Effects : The CF₃O group in this compound is more electron-withdrawing than bromine (in 1-[(3-Bromophenyl)methyl]azetidin-3-ol) or methoxy groups, altering the electronic environment of the benzyl ring. This may influence binding to targets such as G-protein-coupled receptors (GPCRs) or enzymes .

The target compound’s CF₃O group may similarly enhance CNS activity due to its balance of lipophilicity and metabolic resistance .

Synthetic Accessibility : Synthesis of trifluoromethoxybenzyl derivatives typically involves alkylation of azetidin-3-ol with 3-(trifluoromethoxy)benzyl halides under mild conditions (e.g., room temperature, DMF solvent), as seen in related imidazole syntheses .

Divergences and Limitations

- Contradictory Solubility Trends: While the CF₃O group improves metabolic stability, it may reduce solubility compared to polar substituents like hydroxyl or amine groups (e.g., 1-(5-aminopyridin-2-yl)-3-(trifluoromethyl)azetidin-3-ol in ).

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(3-(Trifluoromethoxy)benzyl)azetidin-3-ol typically involves:

- Formation of the azetidine ring via cyclization of aminoalcohol precursors.

- Introduction of the 3-(trifluoromethoxy)benzyl substituent on the nitrogen atom.

- Purification and isolation of the azetidin-3-ol derivative.

Cyclization to Azetidin-3-ol Core

A robust method for preparing 1-substituted azetidin-3-ol derivatives involves cyclization of aminoalcohol intermediates in the presence of triethylamine as a base and a phase transfer catalyst under aqueous or organic conditions.

- Starting Materials: Aminoalcohols derived from reaction of epoxy halides with benzylamines.

- Reaction Medium: Triethylamine solution, often with phase transfer catalysts such as tetrabutylammonium iodide to accelerate cyclization.

- Conditions: Elevated temperatures (50–150 °C), typically reflux at the boiling point of the reaction mixture.

- Mechanism: Base-promoted intramolecular nucleophilic substitution where the amino group attacks the halogenated carbon to form the azetidine ring.

- Specificity: Triethylamine is uniquely effective in promoting high yields, whereas other amines (tributylamine, pyridine, etc.) fail to produce significant azetidine formation.

- Outcome: High yield of 1-substituted azetidin-3-ol derivatives, which can be isolated by conventional extraction and purification.

This method is exemplified in US patent US4639334A, which provides detailed procedures for synthesizing 1-benzylazetidin-3-ol derivatives, structurally close to the target compound but differing in the benzyl substituent (which can be modified to include trifluoromethoxy groups).

Nucleophilic Substitution on Azetidin-3-yl Methanesulfonates

An alternative preparation involves nucleophilic displacement on azetidine-3-yl methanesulfonate intermediates:

- Intermediate: 1-benzhydrylazetidin-3-yl methanesulfonate.

- Nucleophile: Amines such as 3-(trifluoromethoxy)benzylamine or related amines.

- Solvent: Acetonitrile.

- Conditions: Heating at 80 °C overnight.

- Base: Use of excess amine (2 equivalents) without additional base improves yields.

- Yield: Up to 72% isolated yield for similar azetidine derivatives.

- Purification: Silica gel chromatography after aqueous work-up.

This single-step displacement method is efficient and has been demonstrated for azetidine derivatives bearing aromatic substituents, including trifluoromethyl and trifluoromethoxy groups, providing a practical route to this compound analogs.

Deprotection and Functional Group Manipulation

For azetidine derivatives synthesized with protecting groups such as tert-butyl or benzhydryl on nitrogen, deprotection is necessary:

- Deprotection Agent: Fluorinated carboxylic acid anhydrides, e.g., trifluoroacetic anhydride.

- Conditions: Mild temperatures (-10 °C to 25 °C, preferably 0 °C).

- Process: Two-step involving trifluoroacetamide formation followed by cleavage under basic conditions.

- Advantages: Clean reaction, simple work-up, and high yield.

- Application: Enables access to free amine azetidines for further functionalization.

Data Table: Summary of Preparation Methods

Detailed Research Findings and Notes

The cyclization reaction is sensitive to the choice of base: triethylamine is critical for high yields, likely due to its ability to precipitate amine hydrohalide salts and remove polymeric by-products, enhancing purity and yield.

Phase transfer catalysts containing iodide ions (e.g., tetrabutylammonium iodide) significantly accelerate the cyclization, reducing reaction time and increasing efficiency.

The nucleophilic substitution method using methanesulfonate intermediates allows straightforward introduction of various amine substituents, including those bearing trifluoromethoxy groups, under relatively mild conditions.

The use of fluorinated carboxylic acid anhydrides for deprotection is advantageous due to mild reaction conditions and clean product profiles, which is important for sensitive azetidine derivatives.

Yields and purity are generally improved by careful control of stoichiometry, temperature, and purification steps such as silica gel chromatography.

Q & A

What are the key synthetic strategies for 1-(3-(Trifluoromethoxy)benzyl)azetidin-3-ol?

Basic

The synthesis typically involves multi-step reactions, starting with azetidine ring formation followed by benzylation. For example, similar azetidine derivatives are synthesized via base-catalyzed alkylation of azetidin-3-ol with halogenated benzyl groups (e.g., 3-(trifluoromethoxy)benzyl chloride) in aprotic solvents like DMF at elevated temperatures . Monitoring reaction progress via TLC and optimizing stoichiometry of the base (e.g., NaH) are critical for yield improvement.

How is the purity and structural integrity of this compound verified?

Basic

Purity is assessed via HPLC with UV detection, while structural confirmation employs 1H/13C NMR to resolve the azetidine ring protons (δ 3.5–4.5 ppm) and trifluoromethoxy benzyl signals (e.g., aromatic protons at δ 7.0–7.5 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight. For stereochemical analysis, X-ray crystallography or chiral HPLC may be required .

What initial biological screening approaches are used for this compound?

Basic

Initial screening focuses on enzyme inhibition assays (e.g., kinase or protease targets) and cytotoxicity profiling (e.g., IC50 determination in cancer cell lines). Similar azetidine derivatives show neuroprotective or anti-inflammatory potential, suggesting prioritization of neurological disease models (e.g., neurite outgrowth assays) .

How can reaction conditions be optimized for high-yield synthesis?

Advanced

Use Design of Experiments (DOE) to evaluate solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and base equivalents. For scale-up, continuous flow reactors improve heat transfer and reduce side reactions. Evidence from analogous compounds shows that increasing reaction time to 24–48 hours enhances benzylation efficiency .

How are stereochemical challenges resolved during synthesis?

Advanced

Chiral resolution via diastereomeric salt formation (e.g., using tartaric acid) or asymmetric catalysis (e.g., chiral ligands in Pd-catalyzed coupling) ensures enantiopurity. Absolute configuration is confirmed via X-ray crystallography or comparison of experimental and computed circular dichroism (CD) spectra .

What methodologies are used to study enzyme interaction mechanisms?

Advanced

Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinity (KD). Molecular docking (e.g., AutoDock Vina) predicts binding poses, validated by mutagenesis studies (e.g., alanine scanning of enzyme active sites). For example, similar compounds inhibit enzymes via π-π stacking with aromatic residues .

How do substituent variations impact biological activity in SAR studies?

Advanced

Compare analogs with substituents like chloro , fluoro , or methyl at the benzyl position. For instance, replacing trifluoromethoxy with 4-chloro (as in 3-(4-chlorobenzyl)azetidin-3-ol) reduces lipophilicity (clogP from 2.8 to 2.2), altering membrane permeability. Bioactivity data from cytotoxicity assays (e.g., 10 µM vs. 100 µM IC50) guide prioritization .

What strategies address poor aqueous solubility in pharmacological assays?

Advanced

Co-solvent systems (e.g., 10% DMSO/PBS) or nanoparticle encapsulation improve solubility. Alternatively, synthesize prodrugs (e.g., phosphate esters) that hydrolyze in vivo. Solubility parameters (logS) are calculated via Hansen solubility parameters to identify compatible excipients .

How should conflicting bioactivity data between analogs be analyzed?

Advanced

Contradictions often arise from substituent electronic effects. For example, 3-trifluoromethoxy analogs may show higher metabolic stability than 3-fluoro derivatives due to reduced CYP450 interactions. Use metabolite profiling (LC-MS/MS) and pharmacokinetic studies (e.g., t1/2 in plasma) to correlate structural features with in vivo performance .

What advanced analytical techniques resolve complex structural ambiguities?

Advanced

Beyond NMR, 2D heteronuclear correlation spectroscopy (HSQC/HMBC) confirms connectivity in crowded spectra. Dynamic nuclear polarization (DNP) enhances sensitivity for low-concentration samples. For polymorph characterization, synchrotron X-ray diffraction resolves crystal packing differences impacting bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.